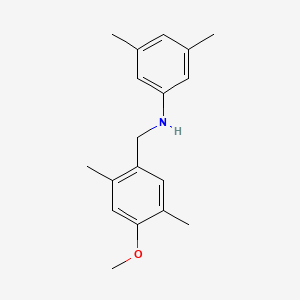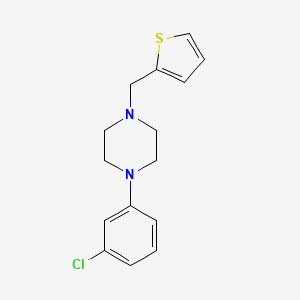![molecular formula C13H15NO B5684725 2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-one](/img/structure/B5684725.png)
2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’H-spiro[cyclopentane-1,3’-isoquinolin]-1’(4’H)-one is a complex organic compound characterized by a spiro connection between a cyclopentane ring and an isoquinoline moiety. This unique structure imparts specific chemical and physical properties, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’H-spiro[cyclopentane-1,3’-isoquinolin]-1’(4’H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Isoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions.
Spirocyclization: The cyclopentane ring can be introduced via a spirocyclization reaction, often involving a cyclization agent and specific reaction conditions such as elevated temperatures and the presence of a catalyst.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:
Catalyst Selection: Using efficient catalysts to enhance reaction rates.
Reaction Optimization: Fine-tuning temperature, pressure, and solvent conditions to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2’H-spiro[cyclopentane-1,3’-isoquinolin]-1’(4’H)-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity and potential as a pharmaceutical agent.
Medicine: Exploring its therapeutic potential in treating diseases.
Industry: Utilizing its unique properties in material science and chemical engineering.
Mecanismo De Acción
The mechanism by which 2’H-spiro[cyclopentane-1,3’-isoquinolin]-1’(4’H)-one exerts its effects involves interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[cyclopentane-1,3’-isoquinolin]-1’(4’H)-one: Lacks the 2’H modification.
Spiro[cyclohexane-1,3’-isoquinolin]-1’(4’H)-one: Contains a cyclohexane ring instead of cyclopentane.
Uniqueness
2’H-spiro[cyclopentane-1,3’-isoquinolin]-1’(4’H)-one is unique due to its specific spiro connection and the presence of the 2’H modification, which can influence its chemical reactivity and biological activity.
Propiedades
IUPAC Name |
spiro[2,4-dihydroisoquinoline-3,1'-cyclopentane]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c15-12-11-6-2-1-5-10(11)9-13(14-12)7-3-4-8-13/h1-2,5-6H,3-4,7-9H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVKLTQMWVRNOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(2-{1-[(4-methyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5684653.png)

![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B5684670.png)
![3-(2-fluorophenyl)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B5684677.png)

![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[(3-methylphenoxy)acetyl]-4-piperidinol](/img/structure/B5684690.png)
![3-methyl-1-[(5-methyl-1H-tetrazol-1-yl)acetyl]-3-phenylpiperidine](/img/structure/B5684696.png)
![5,8-dimethyl-2-({[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]amino}methyl)quinolin-4-ol](/img/structure/B5684700.png)
![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-pyrrolidinamine hydrochloride](/img/structure/B5684702.png)
![(4aS,7aR)-N,N-dimethyl-6,6-dioxo-1-(thiophene-3-carbonyl)-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carboxamide](/img/structure/B5684710.png)


![3-[2-(4-Chlorophenyl)-2-oxoethyl]quinazolin-4-one](/img/structure/B5684730.png)
![2-[5-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)-1H-benzimidazol-1-yl]ethanol](/img/structure/B5684732.png)
